Farnesyltransferase Inhibition: Exclusive to 2,5-Isomer
The 2,5-diaminobenzophenone scaffold is the sole diaminobenzophenone isomer that has been validated as a farnesyltransferase (FTase) inhibitor scaffold with antimalarial activity. A series of amide and sulfonamide derivatives based on this scaffold displayed IC50 values as low as 110 nM against Plasmodium falciparum [1]. A 3D-QSAR study of 95 diaminobenzophenone-based yeast FTase inhibitors confirmed that the 2,5-substitution pattern is essential for enzyme inhibition, with steric, electrostatic, and hydrophobic contributions modeled at r² = 0.94 [2]. No comparable FTase inhibition or antimalarial SAR has been reported for the 3,3′-, 4,4′-, or 3,4-diaminobenzophenone isomers.
| Evidence Dimension | Antimalarial IC50 (most active derivative) / FTase inhibition scaffold validity |
|---|---|
| Target Compound Data | IC50 = 110 nM (derivative of 2,5-diaminobenzophenone) against P. falciparum [1]; validated FTase inhibitor scaffold with predictive 3D-QSAR model (r² = 0.94) [2] |
| Comparator Or Baseline | 3,3′-diaminobenzophenone, 4,4′-diaminobenzophenone, 3,4-diaminobenzophenone: no FTase inhibition or antimalarial SAR reported |
| Quantified Difference | Only the 2,5-isomer scaffold yields validated FTase inhibitors; activity absent in other isomers |
| Conditions | In vitro P. falciparum culture (strain Dd2 and others); yeast FTase enzyme assay; CoMFA/CoMSIA 3D-QSAR modeling |
Why This Matters
For medicinal chemistry and drug discovery programs, only the 2,5-diaminobenzophenone isomer provides a validated entry point to the benzophenone-based farnesyltransferase inhibitor class; procurement of any other isomer would forfeit this biological activity entirely.
- [1] Altenkämper, M.; et al. Antimalarial and antitrypanosomal activity of a series of amide and sulfonamide derivatives of a 2,5-diaminobenzophenone. Bioorg. Med. Chem. 2009, 17 (22), 7690–7697. https://doi.org/10.1016/j.bmc.2009.09.043. View Source
- [2] Xie, A.; et al. 3D-QSAR analysis of antimalarial farnesyltransferase inhibitors based on a 2,5-diaminobenzophenone scaffold. Bioorg. Med. Chem. 2006, 14 (21), 7311–7323. https://doi.org/10.1016/j.bmc.2006.06.041. View Source
